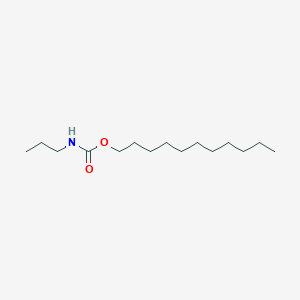
Undecyl propylcarbamate
Cat. No. B8615075
M. Wt: 257.41 g/mol
InChI Key: ZQADIOVRWCVCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04464390
Procedure details


For example, 8.6 g (50 mmol) of 1-undecanol, 5 ml (1.07 eq.) n-propyl isocyanate and 50 ml diethyl ether were heated in a stainless steel bomb at 65° for 72 hours. Solvent and excess isocyanate were removed on a rotary evaporator and the residue was crystallized from hexane to give 11.5 g (89%) of 1-undecyl propylcarbamate, mp 45°-45.5°.


[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
89%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[CH2:13]([N:16]=[C:17]=[O:18])[CH2:14][CH3:15]>C(OCC)C>[CH2:13]([NH:16][C:17](=[O:18])[O:12][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:14][CH3:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCC)O
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)N=C=O
|
Step Three
[Compound]
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent and excess isocyanate were removed on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was crystallized from hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)NC(OCCCCCCCCCCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.5 g | |
| YIELD: PERCENTYIELD | 89% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
